molecular formula C13H23NO3 B1592108 Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-96-4

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1592108
CAS No.: 374794-96-4
M. Wt: 241.33 g/mol
InChI Key: JHFMRJOXVOCJJQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic systems, designating it as tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate. The nomenclature reflects several key structural features: the "spiro[4.5]decane" designation indicates a ten-carbon spirocyclic system where the quaternary carbon connects a five-membered ring to a six-membered ring. The numerical descriptors "2-oxa" and "8-aza" specify the positions of the oxygen and nitrogen heteroatoms within the bicyclic framework, while the "8-carboxylate" indicates the location of the ester functional group attached to the nitrogen atom.

Alternative chemical designations for this compound include several systematic variations that emphasize different structural aspects. The compound may be referred to as 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, which explicitly describes the tert-butyl group as a 1,1-dimethylethyl substituent. Database identifiers such as the Chemical Abstracts Service registry number 374794-96-4 and the PubChem Compound Identifier 21955227 provide unique numerical designations for unambiguous compound identification across chemical databases.

The compound's structural identity is further defined through its International Chemical Identifier string: InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(7-9-14)5-4-10-16-13/h4-10H2,1-3H3, and its corresponding International Chemical Identifier Key: JLIBXBGSIZHAPD-UHFFFAOYSA-N. These standardized representations enable precise computational analysis and database searching across diverse chemical information systems. The Simplified Molecular-Input Line-Entry System representation CC(C)(C)OC(=O)N1CCC2(CCCO2)CC1 provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

Properties

IUPAC Name

tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMRJOXVOCJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620725
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-96-4
Record name tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Stepwise Preparation Method

Step Starting Material / Intermediate Reagents / Conditions Solvent Temperature Time Description / Transformation
1 1,4-Dioxaspiro[4.5]decane-8-one p-Methylsulfonylmethylisocyanide, potassium tert-butoxide Mixed solvent: glycol dimethyl ether + ethanol 0–20 °C Not specified Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile via nucleophilic substitution
2 1,4-Dioxaspiro[4.5]decane-8-carbonitrile 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA) Toluene 0–20 °C ~12.5 hours Alkylation to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Hydrogen gas, Raney nickel catalyst; then tert-butyl dicarbonyl anhydride Methanol 50 °C, 50 psi H2 pressure 6 hours Hydrogenation and cyclization followed by tert-butyl carbamate formation to yield tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate
4 tert-butyl-1,4-dioxa-10-aza-dispiro...carboxylate Pyridinium p-toluenesulfonate (PPTS) Acetone-water mixture 70 °C 15 hours Deprotection to yield tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Reaction Conditions and Notes

  • Step 1: The reaction proceeds in a mixed solvent system of glycol dimethyl ether and ethanol at low temperature (0–20 °C) to control reactivity and selectivity.
  • Step 2: The alkylation step uses toluene as solvent, with lithium diisopropylamide as a strong base to generate the nucleophile. The reaction is relatively long (~12.5 hours) at mild temperatures.
  • Step 3: Hydrogenation is conducted in methanol at 50 °C under 50 psi hydrogen pressure using Raney nickel catalyst, ensuring reduction of nitrile and subsequent cyclization. The reaction is followed by carbamate formation with tert-butyl dicarbonyl anhydride.
  • Step 4: Final deprotection employs pyridinium p-toluenesulfonate in an acetone-water mixture at 70 °C over 15 hours, yielding the target compound.

Yield and Purification

  • The overall yield reported is approximately 80% for the pure product after purification.
  • Purification is typically achieved by silica gel column chromatography.
  • The process is designed for easy scale-up and industrial applicability due to mild conditions and inexpensive reagents.

Summary Table of Key Parameters

Step Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
1 Glycol dimethyl ether + EtOH 0–20 Not specified High Formation of nitrile intermediate
2 Toluene 0–20 12.5 High Alkylation with 1-bromo-2-chloroethane
3 Methanol 50 6 High Hydrogenation and carbamate formation
4 Acetone + Water 70 15 High Deprotection to final product

Research Findings and Advantages

  • This method addresses previous limitations of low yield and poor scalability.
  • The use of 1,4-dioxaspiro[4.5]decane-8-one as starting material is cost-effective and practical.
  • The reaction sequence is robust, with well-controlled conditions minimizing side reactions.
  • The method is suitable for large-scale industrial synthesis due to straightforward operations and commercially available reagents.

Additional Context from Literature

While the patent provides the most detailed preparation method, related research on oxa-spirocycles supports the importance of such compounds and their synthetic versatility. The broader class of oxa-azaspiro compounds is often prepared via multi-step sequences involving nitrile intermediates, alkylations, reductions, and protecting group manipulations, consistent with the method described.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis:
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its spirocyclic structure allows for versatile reactions, including:

  • Oxidation: Can be oxidized to form oxo derivatives.
  • Reduction: Reduction of the oxo group yields hydroxyl derivatives.
  • Substitution Reactions: Nucleophilic substitutions can occur at the carbonyl carbon or spiro junction.

Synthetic Routes and Yields

RouteStarting MaterialsYieldNotes
Route AAcetic anhydride + amine derivativesHigh (up to 85%)Utilizes Knoevenagel condensation
Route BPhthalic anhydride + tert-butyl acetoacetateModerate (70%)Involves regioselectivity considerations

Biological Applications

Pharmacological Research:
The compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

Anticancer Activity

Research indicates that spirocyclic compounds can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. Although direct evidence for this compound's anticancer properties is limited, its structural characteristics suggest potential for further investigation.

Medicinal Chemistry Applications

Drug Development:
Due to its unique spirocyclic structure, this compound is being explored in drug design, particularly in creating spirocyclic drugs that may exhibit enhanced biological activity and specificity towards target proteins.

Industrial Applications

Specialty Chemicals:
The compound is utilized in the synthesis of specialty chemicals and materials, leveraging its reactivity to create products with specific desired properties.

Case Study 1: Antimicrobial Screening

In vitro studies demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various pathogens, highlighting their potential use in developing new antimicrobial agents.

Case Study 2: Cell Viability Assays

Cell viability assays using human cancer cell lines showed that spirocyclic derivatives could significantly reduce cell viability at higher concentrations, suggesting a dose-dependent effect that warrants further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heteroatom Positioning and Backbone Modifications

a) tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
  • Structure : Replaces the 2-oxa group with 8-oxa and introduces a 1-oxo (ketone) group.
  • Synthesis : Involves Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one, followed by reduction and cyanation steps (94–107% yields) .
  • Key Differences: The ketone increases electrophilicity, enabling nucleophilic additions, unlike the non-oxidized target compound.
b) tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Structure : Contains an additional nitrogen (3,8-diaza) and a 2-oxo group.
c) tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 937729-06-1)
  • Structure : Lacks the oxygen atom, resulting in a purely diaza spiro system.
  • Impact : Increased lipophilicity (logP ~1.8 vs. ~1.2 for the target) may enhance blood-brain barrier penetration .
a) tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Modification : Bromomethyl group at position 3.
  • Utility : Serves as an alkylating agent in cross-coupling reactions, enabling functionalization for kinase inhibitor synthesis .
b) tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Modification : Ethyl substituent introduces stereochemical complexity (S-configuration).
  • Application : Used in chiral ligand design for asymmetric catalysis .
c) 8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
  • Biological Relevance: Shows nanomolar affinity for DDR1 kinase, a target in fibrosis .

Biological Activity

Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 301226-27-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. Its structure features a spirocyclic framework that is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. The spirocyclic moiety may enhance binding affinity and selectivity towards specific targets, which is crucial for therapeutic efficacy.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In studies involving related compounds, significant antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) reported for similar compounds ranged from <0.03125 to 0.25 μg/mL for Gram-positive strains, indicating strong potency .

Case Studies

  • Inhibition of Bacterial Topoisomerases : A study on related spirocyclic compounds revealed their capability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. The dual inhibition of DNA gyrase and topoisomerase IV was highlighted as a promising mechanism for developing new antibacterial agents .
  • Antidepressant Activity : Compounds in the same class have been investigated for their effects on serotonin receptors, particularly the 5-HT1A receptor. These studies suggest that modifications in the spirocyclic structure could lead to enhanced agonistic activity at these receptors, potentially providing antidepressant effects .

Research Findings

Study Focus Findings
Antibacterial ActivityIdentified dual inhibitors with low nanomolar activity against bacterial topoisomerases; effective against MDR strains.
Serotonin Receptor InteractionSuggested potential antidepressant properties through selective agonism at the 5-HT1A receptor.
Structural AnalysisProvided insights into the chemical properties and potential bioactivity based on structural features.

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

The synthesis typically involves multi-step organic reactions, with critical emphasis on reagent selection, solvent polarity, and temperature control. For example, spirocyclic systems often require ring-closing strategies, such as intramolecular cyclization or transition-metal-catalyzed coupling. Reaction optimization should prioritize minimizing side products (e.g., over-oxidation or undesired ring opening). A study on similar azaspiro compounds highlights the need for anhydrous conditions and inert atmospheres to preserve reactive intermediates . Yield improvements (e.g., from 27% to 99%) have been achieved via purification techniques like column chromatography (SiO₂; EtOAc/hexane gradients) and salt formation (e.g., hydrogen oxalate) .

Basic: How is the structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify spirocyclic connectivity and tert-butyl group signals (e.g., δ ~1.4 ppm for C(CH₃)₃) .
  • X-ray crystallography : Confirms spatial arrangement of the 2-oxa-8-azaspiro[4.5]decane core and carboxylate orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.2863 for a derivative) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Derivative design focuses on modifying substituents while retaining the spirocyclic core. Key strategies include:

  • Functional group introduction : Bromination at the 3-position (e.g., tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) enables cross-coupling reactions .
  • Comparative analysis : Structural analogs (Table 1) guide SAR by highlighting pharmacophoric features.
CompoundKey Structural FeaturesBiological Activity Insights
2-Benzyl-2-azaspiro[4.5]decaneLacks oxa group; simpler scaffoldReduced target affinity vs. parent
8-Oxa-2-azaspiro[4.5]decaneAltered heteroatom positionsVaried enzymatic inhibition
Parent compoundOxa and tert-butyl carboxylate moietiesEnhanced solubility and stability

Advanced: How to optimize reaction yields in multi-step syntheses?

Yield optimization requires:

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation.
  • Condition tuning : For example, a copper-catalyzed enantioselective reaction achieved higher selectivity using phosphoramidite ligands .
  • Workflow adjustments : Salt formation (e.g., oxalate) improves crystallinity and purity (>95%) .

Basic: What are the solubility and storage recommendations?

  • Solubility : Poor aqueous solubility (0.8 g/L at 25°C); use polar aprotic solvents (DMF, DMSO) .
  • Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the tert-butyl ester .

Advanced: How to address discrepancies in reported biological activities?

Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Purity verification : Use HPLC (>95% purity) and COA cross-referencing .
  • Meta-analysis : Compare data from independent studies on related compounds (e.g., DDR1 inhibitors in fibrosis models) .

Basic: What spectroscopic methods confirm functionalization?

  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/ether bonds.
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in spirocyclic systems .

Advanced: What strategies enable selective functionalization?

  • Protecting group chemistry : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA, enabling selective deprotection .
  • Regioselective bromination : Achieved using N-bromosuccinimide (NBS) in CCl₄ .

Advanced: How to evaluate interactions with biological targets?

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization measure affinity (Kd).
  • Docking studies : Molecular modeling predicts interactions with enzymatic active sites (e.g., kinases) .

Basic: What safety precautions are required?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory toxicity (Category 4) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

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